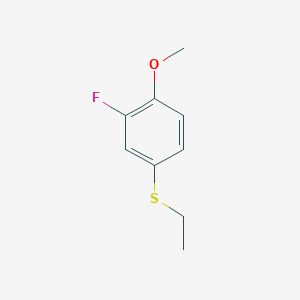

Ethyl 3-fluoro-4-methoxyphenyl sulfide

CAS No.: 1314903-63-3

Cat. No.: VC13556095

Molecular Formula: C9H11FOS

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314903-63-3 |

|---|---|

| Molecular Formula | C9H11FOS |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 4-ethylsulfanyl-2-fluoro-1-methoxybenzene |

| Standard InChI | InChI=1S/C9H11FOS/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |

| Standard InChI Key | KXIAGCBRIKSREL-UHFFFAOYSA-N |

| SMILES | CCSC1=CC(=C(C=C1)OC)F |

| Canonical SMILES | CCSC1=CC(=C(C=C1)OC)F |

Introduction

Structural and Molecular Characteristics

Ethyl 3-fluoro-4-methoxyphenyl sulfide belongs to the class of aryl sulfides, characterized by a sulfur atom bridging an aromatic ring and an alkyl chain. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the benzene ring, creating unique electronic properties that influence its reactivity.

Table 1: Molecular Properties of Ethyl 3-Fluoro-4-Methoxyphenyl Sulfide

| Property | Value |

|---|---|

| CAS Number | 1314903-63-3 |

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Appearance | Likely colorless to pale liquid (inferred from analogs) |

| Solubility | Soluble in aprotic solvents (e.g., DMF, DMSO) |

The fluorine atom at the 3-position and methoxy group at the 4-position induce steric and electronic effects that modulate the compound’s behavior in reactions such as nucleophilic substitutions and oxidations.

Synthesis Methods

The synthesis of ethyl 3-fluoro-4-methoxyphenyl sulfide typically involves a nucleophilic substitution reaction between 3-fluoro-4-methoxyphenylthiol and ethyl halides (e.g., ethyl bromide or iodide) under basic conditions.

Key Synthetic Route

-

Reaction Setup:

-

Substrates: 3-Fluoro-4-methoxyphenylthiol, ethyl halide.

-

Base: Sodium hydroxide () or potassium carbonate ().

-

Solvent: Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Mechanism:

The thiolate ion () attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the sulfide bond. -

Optimization:

-

Temperature: 50–80°C.

-

Reaction Time: 4–8 hours.

Yields vary based on the reactivity of the halide and steric hindrance from the aryl group.

-

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Substrate Ratio (Thiol:Halide) | 1:1.1–1.5 |

| Solvent | DMF or DMSO |

| Temperature | 60°C |

| Yield | 70–85% (estimated) |

Chemical Reactivity and Functionalization

The sulfide’s reactivity is governed by the sulfur atom’s lone pairs and the aryl ring’s electronic environment. Key reactions include:

Oxidation to Sulfoxides and Sulfones

Treatment with oxidizing agents like hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide () or sulfone () derivatives. These products are valuable in asymmetric synthesis and drug design.

Alkylation and Arylation

The ethyl group can undergo further alkylation or participate in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce complex substituents.

Ring Functionalization

Electrophilic aromatic substitution (EAS) at the para position to the methoxy group is feasible, though the fluorine atom’s electron-withdrawing effect may direct reactivity to specific sites.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a scaffold for synthesizing bioactive molecules. For example, fluorinated sulfides are explored in kinase inhibitors and antimicrobial agents due to their metabolic stability and lipophilicity.

Materials Science

In polymer chemistry, ethyl 3-fluoro-4-methoxyphenyl sulfide can act as a monomer or cross-linker, enhancing materials’ thermal stability and chemical resistance.

Agrochemicals

Fluorinated sulfides are precursors to herbicides and pesticides, leveraging the fluorine atom’s ability to resist degradation.

Comparison with Structural Analogs

Table 3: Comparison with Ethyl 3-Fluoro-2-Methylphenyl Sulfide

| Property | Ethyl 3-Fluoro-4-Methoxyphenyl Sulfide | Ethyl 3-Fluoro-2-Methylphenyl Sulfide |

|---|---|---|

| Molecular Formula | ||

| Substituents | 4-OCH₃, 3-F | 2-CH₃, 3-F |

| Applications | Drug discovery, polymers | Catalysis, surfactants |

The methoxy group in the 4-position enhances solubility and electronic effects compared to the methyl group in the 2-position.

Recent Advances and Future Directions

Recent patents (e.g., CN112299967B) highlight innovations in synthesizing fluorinated methoxybenzaldehydes, suggesting potential cross-disciplinary applications for ethyl 3-fluoro-4-methoxyphenyl sulfide . Future research may explore its use in:

-

Catalysis: As a ligand in transition-metal complexes.

-

Bioconjugation: For modifying proteins or nucleic acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume